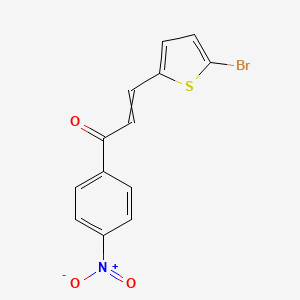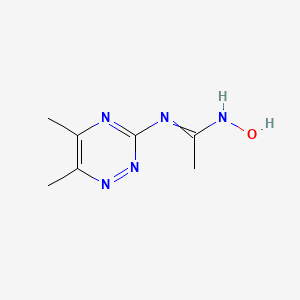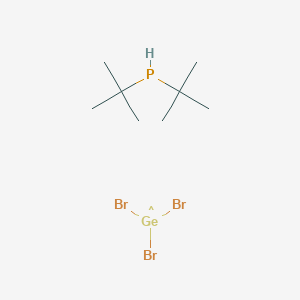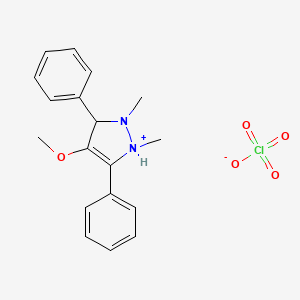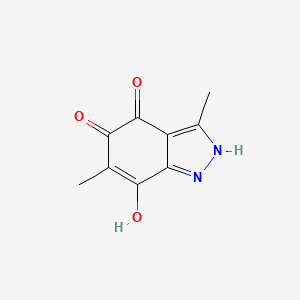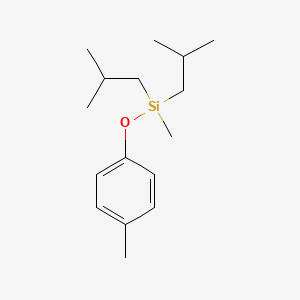
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that features a hydrazine functional group bonded to a benzenesulfonyl group and a dodecyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of dodecyl chloroformate with benzenesulfonyl hydrazine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also help in maintaining the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Corresponding amides or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrazine moiety.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants.
Wirkmechanismus
The mechanism of action of Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate: Unique due to its combination of a long alkyl chain and a hydrazine functional group.
Benzenesulfonyl hydrazine: Lacks the dodecyl ester group, making it less hydrophobic.
Dodecyl hydrazine: Does not contain the benzenesulfonyl group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both a hydrazine and an ester. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
58358-80-8 |
|---|---|
Molekularformel |
C19H32N2O4S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
dodecyl N-(benzenesulfonamido)carbamate |
InChI |
InChI=1S/C19H32N2O4S/c1-2-3-4-5-6-7-8-9-10-14-17-25-19(22)20-21-26(23,24)18-15-12-11-13-16-18/h11-13,15-16,21H,2-10,14,17H2,1H3,(H,20,22) |
InChI-Schlüssel |
ISDIFPNPWXQEEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)NNS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
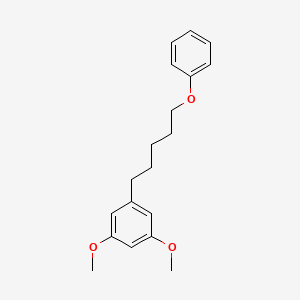
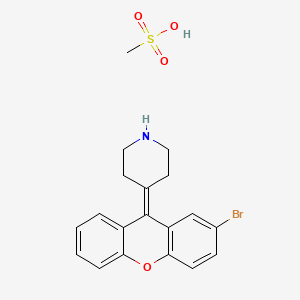
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

